Product packaging for Flavesone(Cat. No.:CAS No. 22595-45-5)

Flavesone

Cat. No.: B1254376
CAS No.: 22595-45-5
M. Wt: 252.31 g/mol
InChI Key: ZEOCEPNBYPGWGS-UHFFFAOYSA-N
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Description

Flavesone (CAS 22595-45-5) is a synthetic compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . Recent research has demonstrated its significant potential as a biopesticide for use as a grain protectant . Studies have shown that this compound is effective in controlling major stored product pests, such as the lesser grain borer ( Rhyzopertha dominica ), in stored wheat . When applied to wheat, it has exhibited long-term efficacy, protecting grain from susceptible insect strains for up to 13 months, thereby offering a solution to mitigate growing resistance to conventional insecticides like organophosphates and pyrethroids . This makes this compound a valuable candidate for research in integrated pest management, sustainable agriculture, and the development of new crop protection solutions. The compound is also noted in scientific databases as a substance found in nature, specifically in the essential oil of New Zealand Leptospermum scoparium (Manuka) . From a chemical perspective, it is identified as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione . It is characterized by low water solubility (estimated 2.242 mg/L at 25°C) and a high boiling point (estimated 392.9°C) . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O4 B1254376 Flavesone CAS No. 22595-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-7(2)9(15)8-10(16)13(3,4)12(18)14(5,6)11(8)17/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOCEPNBYPGWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177116
Record name Flavesone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22595-45-5
Record name Flavesone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022595455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavesone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAVESONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X167ZSG8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthetic Pathways and Biogenetic Elucidation of Flavesone

Delineation of Precursor Metabolites in Flavesone Biogenesis

The core structure of this compound is hypothesized to originate from the condensation of specific acyl-CoA units mdpi.comhmdb.ca. The primary building blocks for beta-triketones, including this compound, are:

Malonyl-CoA : Three molecules of malonyl-CoA serve as extender units, contributing to the polyketide chain mdpi.comhmdb.ca. Malonyl-CoA (PubChem CID: 644066) is derived from acetyl-CoA (PubChem CID: 444493) through the irreversible carboxylation catalyzed by acetyl-CoA carboxylase (ACC) wikipedia.orgwikipedia.orguniprot.orgnih.gov.

Isobutyryl-CoA : This branched-chain acyl-CoA (PubChem CID: 808) is proposed as the starter unit for the polyketide chain due to the presence of an isobutyryl group in this compound's structure mdpi.comhmdb.ca. Isobutyryl-CoA can originate from the catabolism of the amino acid valine wikipedia.orglipidmaps.orgwikipedia.orgnih.gov.

The sequential condensation of these precursors leads to the formation of a linear tetraketide intermediate. This intermediate then undergoes an intramolecular Claisen-type condensation, resulting in the cyclization to form a phloroglucinol (B13840) intermediate mdpi.comhmdb.ca. The phloroglucinol moiety (PubChem CID: 359) is a characteristic feature of many beta-triketones and related acylphloroglucinol derivatives wikipedia.orgmdpi.comnih.govoup.comresearchgate.net.

Specifically, the biosynthesis of this compound is thought to involve a cyclic intermediate such as 2-isobutyrylcyclohexane-1,3,5-trione, which subsequently undergoes double geminal dimethylation to yield this compound hmdb.ca. This implies further enzymatic modifications following the initial polyketide assembly and cyclization.

Table 1: Key Precursor Metabolites in this compound Biogenesis

Precursor MetabolitePubChem CIDRole in BiosynthesisOrigin/Formation
Acetyl-CoA444493Source for Malonyl-CoAGlycolysis, fatty acid β-oxidation mdpi.comresearchgate.net
Malonyl-CoA644066Extender units (3x)Carboxylation of Acetyl-CoA by ACC wikipedia.orgwikipedia.orguniprot.orgnih.gov
Isobutyryl-CoA808Starter unitValine metabolism wikipedia.orglipidmaps.orgwikipedia.orgnih.gov
Phloroglucinol359Core intermediateCyclization of polyketide intermediate wikipedia.orgmdpi.comnih.govoup.comresearchgate.net

Identification and Characterization of Key Enzymatic Steps in this compound Biosynthesis

The enzymatic machinery responsible for this compound biosynthesis primarily involves Type III Polyketide Synthases (PKSs) and potentially other modifying enzymes.

Type III Polyketide Synthases (PKSs): These enzymes are crucial for the initial condensation and cyclization steps. A well-characterized example is valeropenone synthase (VPS) from Humulus lupulus L. (hops), which is a Type III PKS known to produce beta-triketone moieties mdpi.comnih.gov. VPS catalyzes the condensation of malonyl-CoA units with a starter molecule and subsequent cyclization mdpi.com.

Phloroglucinol Synthase (PhlD): This specific Type III PKS (EC 2.3.1.253), found in bacteria like Pseudomonas fluorescens, directly catalyzes the synthesis of phloroglucinol from three molecules of malonyl-CoA [UniProtKB Q51725, 3, 6, 7, 8, 18, 23, 28]. The mechanism involves iterative condensation of malonyl-CoA units, followed by decarboxylation and a Claisen condensation to form the phloroglucinol ring mdpi.comresearchgate.net.

Post-cyclization Modifying Enzymes: Following the formation of the phloroglucinol core, further enzymatic steps are required to introduce the specific features of this compound, such as the geminal dimethylation and the final triketone arrangement. While specific enzymes for the double geminal dimethylation in this compound biosynthesis are not explicitly identified in current literature, methylation reactions in polyketide pathways are commonly catalyzed by O-methyltransferases (OMTs) or radical S-adenosyl-L-methionine (SAM) enzymes nih.govnih.govwikipedia.org. These enzymes would likely facilitate the addition of methyl groups at specific positions on the phloroglucinol scaffold. Acetyltransferases, such as PhlACB in Pseudomonas, are known to acetylate phloroglucinol derivatives, suggesting a broader class of modifying enzymes for acylphloroglucinol formation researchgate.netuniprot.org.

Table 2: Key Enzymatic Activities in Beta-Triketone Biosynthesis (Inferred for this compound)

Enzyme Class/Specific EnzymeEC Number (if known)FunctionRelevant Precursors/Intermediates
Acetyl-CoA Carboxylase (ACC)EC 6.4.1.2Carboxylation of acetyl-CoA to malonyl-CoAAcetyl-CoA, Malonyl-CoA wikipedia.orgnih.gov
Type III Polyketide Synthase (PKS) (e.g., Valeropenone Synthase, PhlD)EC 2.3.1.253 (for PhlD)Catalyzes iterative condensation of acyl-CoA units and cyclization to form polyketide/phloroglucinol coreIsobutyryl-CoA, Malonyl-CoA, Phloroglucinol mdpi.comuniprot.orgwikipedia.orgoup.comresearchgate.netnih.govidrblab.neth-its.org
Methyltransferases (e.g., OMTs, Radical SAM enzymes)VariedCatalyze methylation steps, potentially including geminal dimethylation in this compoundS-adenosyl-L-methionine (SAM), methylated intermediates nih.govnih.govwikipedia.org

Genetic and Transcriptomic Regulation of this compound Production

The genetic and transcriptomic regulation of beta-triketone biosynthesis, including this compound, is a complex process likely involving gene clusters and regulatory elements.

Gene Clusters: The genes encoding the enzymes involved in the biosynthesis of phloroglucinol derivatives, such as the phlD gene for phloroglucinol synthase (UniProtKB Q51725), are often found within gene clusters (e.g., the phlACBDE gene cluster in Pseudomonas fluorescens) wikipedia.orgoup.comresearchgate.netidrblab.neth-its.org. This clustering facilitates coordinated expression and regulation of the biosynthetic pathway.

Transcriptional Regulation: While direct studies on this compound's specific genetic regulation are limited, the production of related phloroglucinol derivatives, such as 2,4-diacetylphloroglucinol (B43620) (DAPG), is known to be regulated by translational repressors (e.g., PhlF and PhlH) and the Gac/Rsm regulatory network in Pseudomonas species uniprot.orgh-its.org. In plants, the biosynthesis of flavonoids and polyketides is broadly controlled by various transcription factors, including R2R3 MYB, basic helix-loop-helix (bHLH), and WD40 proteins, which form complexes to activate or repress structural genes researchgate.netresearchgate.net. It is plausible that similar regulatory networks are involved in modulating the expression of genes responsible for this compound synthesis in native plant hosts.

Metabolic Engineering Approaches for Modulating this compound Accumulation in Heterologous or Native Systems

Metabolic engineering offers promising strategies to enhance the production of natural products like this compound, either by optimizing native plant systems or by introducing biosynthetic pathways into heterologous hosts.

Heterologous Production: The successful production of phloroglucinol, a key intermediate for this compound, in heterologous hosts such as Escherichia coli and Arabidopsis by expressing bacterial phlD genes demonstrates the feasibility of this approach uniprot.orgnih.gov. This foundational work suggests that by introducing the complete set of genes encoding the necessary PKS and modifying enzymes, it might be possible to produce this compound in engineered microorganisms or plants.

Enzyme Engineering: Directed evolution and protein engineering of enzymes like PhlD have already shown success in improving the productivity of phloroglucinol biosynthesis in recombinant E. coli uniprot.org. Similar strategies could be applied to optimize the activity and specificity of enzymes involved in the later, more specific steps of this compound formation, such as the methylation steps.

Pathway Optimization: General metabolic engineering principles applied to flavonoid and polyketide biosynthesis, such as increasing precursor supply, alleviating pathway bottlenecks, and optimizing subcellular localization of enzymes, could be adapted for this compound beilstein-journals.orgtum.de. For instance, ensuring sufficient supply of isobutyryl-CoA and malonyl-CoA, and optimizing the expression levels of the PKS and methyltransferase enzymes, would be critical for maximizing this compound accumulation.

Isotopic Labeling Studies for Detailed Biosynthetic Pathway Mapping

Isotopic labeling studies are indispensable tools for elucidating complex biosynthetic pathways by tracing the fate of labeled precursors within a living system. While specific isotopic labeling studies directly on this compound biosynthesis were not extensively detailed in the provided search results, the methodology is well-established for polyketides and related compounds.

Methodology: The use of stable isotopes, such as carbon-13 (¹³C) and hydrogen-2 (²H), allows researchers to track the incorporation of labeled precursor molecules into the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For polyketides, [1-¹³C]acetate and [1-¹³C]propionate are common labeled precursors, as they are incorporated into the polyketide backbone via malonyl-CoA and methylmalonyl-CoA, respectively.

Application to this compound: Given that this compound is a polyketide derived from isobutyryl-CoA and malonyl-CoA, feeding experiments with isotopically labeled forms of these precursors (e.g., [¹³C]-isobutyryl-CoA or [¹³C]-valine, and [¹³C]-malonyl-CoA or [¹³C]-acetate) would be instrumental. By analyzing the labeling patterns in the isolated this compound molecule, researchers could confirm the proposed polyketide assembly, the origin of the isobutyryl group, and the mechanism of the geminal dimethylation. Such studies have been successfully employed for other acylphloroglucinol glucosides, confirming precursor incorporation. This approach can reveal unexpected metabolic transformations or alternative pathways, providing critical insights into the precise biogenetic route of this compound.

Molecular Mechanisms of Flavesone Action in Biological Systems

Target Identification and Validation Through Proteomic and Affinity-Based Approaches

Current scientific literature available through searches does not provide specific data on the identification and validation of protein targets for flavesone using proteomic and affinity-based methods. Methodologies such as affinity purification coupled with mass spectrometry (AP-MS) or broader chemoproteomic strategies have not been specifically applied to identify the molecular targets of this compound in biological systems. These approaches are crucial for deconvoluting the proteins that a bioactive small molecule interacts with, which is a critical step in understanding its mechanism of action.

Investigations into this compound's Interactions with Specific Cellular Signaling Pathways

Detailed investigations into the specific interactions of this compound with major cellular signaling pathways are not extensively documented in the current body of research. While the broader class of flavonoids has been studied for its effects on various signaling cascades, specific data for this compound is largely unavailable.

There is no specific information available from research findings detailing the modulation of the Mitogen-Activated Protein (MAP) Kinase signaling cascades—specifically the ERK, JNK, and p38 pathways—by this compound. The balance between these pathways is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis, but the direct influence of this compound on these kinases has not been reported.

The impact of this compound on the PI3K/Akt/Protein Kinase B (PKB) signaling pathway has not been specifically elucidated in available research. This pathway is a critical regulator of cell survival, growth, and metabolism, and while many natural compounds, including other flavonoids, are known to interact with it, data specific to this compound is absent.

Scientific literature lacks specific studies on the regulation of the Nuclear Factor-kappa B (NF-κB) pathway by this compound. The NF-κB pathway is a key mediator of the inflammatory response, and its modulation by natural compounds is an area of significant interest, but this compound's role in this context remains uninvestigated.

There are no available research findings that describe the influence of this compound on the Wnt signaling pathway. This pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is linked to various diseases. However, the specific effects of this compound on components of the Wnt cascade have not been reported.

Elucidation of Enzyme Inhibition and Kinetic Parameters

One area where this compound has been specifically investigated is its potential as an enzyme inhibitor, particularly in the context of herbicidal activity. Research has focused on the enzyme p-Hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and the target for beta-triketone herbicides.

In a study evaluating beta-triketone components from Leptospermum scoparium for their potency against HPPD, this compound was tested alongside other related compounds. The results indicated that this compound was not an active inhibitor of this enzyme. nih.gov Another analysis confirmed this, noting that the short methyl side chain of this compound likely nullifies its inhibitory activity against HPPD. ucanr.edu In contrast, other beta-triketones from the same source, such as leptospermone (B1674756) and grandiflorone, did show inhibitory activity.

Inhibitory Activity of Manuka Oil Components on p-Hydroxyphenylpyruvate dioxygenase (HPPD)
Compound/SampleReported Activity against HPPDI50 Value (µg/mL)
This compoundNot Active nih.govN/A
LeptospermoneActive nih.gov3.14 nih.gov
GrandifloroneActive nih.gov0.22 nih.gov
Manuka Oil (Crude)Active nih.gov15.0 nih.gov

Due to its lack of activity against HPPD, detailed kinetic parameters such as the inhibition constant (Ki) for this compound have not been determined for this enzyme.

Characterization of this compound as an Inhibitor of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Contrary to initial interest in β-triketones as herbicides, studies have shown that this compound is not an active inhibitor of the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD). nih.govresearchgate.netucanr.edu HPPD is a key enzyme in the tyrosine catabolism pathway in plants and animals. nih.gov Its inhibition leads to the depletion of plastoquinone (B1678516) and tocopherols, resulting in the bleaching of plant tissues. nih.govwikipedia.org

A summary of the inhibitory activity of various β-triketones from L. scoparium on HPPD is presented in the table below.

Compound/FractionApparent I50 value (μg/mL) against HPPD
Mānuka oil15.0
Triketone-rich fraction4.02
Leptospermone3.14
Grandiflorone0.22
This compound Not active

Investigation of Other Relevant Enzyme Modulations (e.g., α-glucosidase, monooxygenases)

Currently, there is a lack of specific research investigating the modulatory effects of this compound on enzymes such as α-glucosidase and monooxygenases. While flavonoids as a broad class of compounds have been studied for their interactions with these enzymes, data specific to this compound is not available in the current scientific literature.

Flavonoids, in general, have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which has implications for managing blood glucose levels. encyclopedia.pubmdpi.comresearchgate.netmdpi.com The inhibitory activity of different flavonoids against α-glucosidase varies depending on their specific chemical structures. mdpi.com

Similarly, some flavonoids have been shown to interact with and modulate the activity of monooxygenases, a broad family of enzymes involved in the metabolism of various substances. mdpi.com These interactions can have significant implications for drug metabolism and other physiological processes. nih.gov However, without specific studies on this compound, it is not possible to determine its effects on α-glucosidase or monooxygenases.

Kinetic Analysis of Enzyme-Flavesone Interactions (Competitive, Uncompetitive, Non-competitive Mechanisms)

Given that this compound has been found to be inactive as an inhibitor of p-Hydroxyphenylpyruvate Dioxygenase (HPPD), a kinetic analysis of its interaction with this enzyme is not applicable. nih.govresearchgate.net Kinetic analyses, which determine the mechanism of enzyme inhibition (competitive, uncompetitive, or non-competitive), are performed on compounds that demonstrate inhibitory activity.

For context, other β-triketones from Leptospermum scoparium, such as leptospermone and grandiflorone, have been identified as competitive reversible inhibitors of HPPD. nih.gov This means they compete with the natural substrate for binding to the active site of the enzyme. nih.gov

Cellular Responses and Mechanistic Pathways Mediated by this compound

The cellular effects of this compound, including its potential to induce apoptosis and autophagy, and its anti-proliferative and anti-inflammatory activities, have not been specifically elucidated in the scientific literature. Research in these areas has largely focused on flavonoids as a general class of compounds.

Induction of Apoptotic and Autophagic Processes in Cell Lines

There is currently no specific scientific evidence demonstrating that this compound induces apoptotic and autophagic processes in cell lines. While flavonoids, as a broad category of phytochemicals, have been widely studied for their ability to trigger these forms of programmed cell death in various cancer cell lines, research has not yet focused specifically on this compound. mdpi.commdpi.comnih.govnih.govmdpi.comnih.govmdpi.comresearchgate.net

Apoptosis is a crucial process for removing damaged or unwanted cells, and its induction is a key mechanism for many anti-cancer agents. mdpi.comnih.gov Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death, depending on the cellular context. mdpi.comnih.govmdpi.comresearchgate.net The interplay between apoptosis and autophagy is complex and is a significant area of cancer research. mdpi.com

Mechanistic Investigations of Anti-proliferative Effects in Cancer Cell Lines

Specific mechanistic investigations into the anti-proliferative effects of this compound in cancer cell lines are not available in the current body of scientific literature. The anti-proliferative properties of flavonoids and flavanones have been documented in numerous studies, with various mechanisms of action proposed. nih.govnih.govmdpi.comnih.govresearchgate.net

These mechanisms often involve the modulation of signaling pathways that control cell growth and division, the induction of cell cycle arrest, and the triggering of apoptosis. nih.gov For instance, some flavonoids have been shown to target key proteins involved in cancer cell proliferation and survival. nih.govnih.gov Without direct research on this compound, its potential anti-proliferative mechanisms remain unknown.

Elucidation of Anti-inflammatory Pathways in Cellular Models

The specific anti-inflammatory pathways modulated by this compound in cellular models have not yet been investigated. The anti-inflammatory properties of flavonoids as a class are well-documented and are attributed to their ability to modulate various signaling pathways and enzymes involved in the inflammatory response. nih.govmdpi.comresearchgate.netnih.govmdpi.com

Key anti-inflammatory mechanisms of flavonoids include the inhibition of pro-inflammatory enzymes and the suppression of signaling pathways such as NF-κB and STAT, which leads to a reduction in the production of pro-inflammatory cytokines. nih.govmdpi.comnih.gov Flavonoids can also influence the behavior of immune cells, further contributing to their anti-inflammatory effects. nih.gov However, the extent to which this compound shares these properties is yet to be determined through specific scientific studies.

Based on the executed searches for scientific information on the chemical compound "this compound," it is not possible to generate the requested article. The search results did not yield any specific data, research, or literature pertaining to a compound named "this compound."

The provided search results contain extensive information on the broader chemical classes of flavonoids, flavones, and flavanones, detailing their antioxidant and immunomodulatory properties. However, none of the scientific articles or abstracts mention "this compound" specifically.

Therefore, an article focusing solely on the "" as requested cannot be written, as there is no available information on its specific mechanistic antioxidant or immunomodulatory activities in cultured immune cells. Fulfilling the request would require fabricating information, which would be scientifically inaccurate.

Synthetic Methodologies and Chemical Modifications of Flavesone

Total Synthesis Approaches to Flavesone and Related β-Triketones

The total synthesis of this compound and other structurally related natural β-triketones found in the Myrtaceae family has been successfully achieved. A common and effective strategy involves a two-step process starting from phloroglucinol (B13840). acs.org

The first step is a Friedel-Crafts acylation of phloroglucinol. In this reaction, a carboxylic acid, corresponding to the desired acyl side-chain of the target β-triketone, is reacted with phloroglucinol in the presence of a Lewis acid catalyst, such as aluminum chloride, and a dehydrating agent like phosphorus oxychloride. acs.org This reaction introduces the acyl group onto the phloroglucinol ring, forming a mono-acyl phloroglucinol intermediate. For the synthesis of this compound, 2-methylpropanoic acid would be used to introduce the isobutyryl side chain. acs.org

General Synthetic Scheme for this compound and Related β-Triketones

Step Reactants Reagents and Conditions Product
1. Acylation Phloroglucinol, Carboxylic Acid (e.g., 2-methylpropanoic acid for this compound) Anhydrous AlCl₃, POCl₃, 0°C to ~6°C Mono-acyl phloroglucinol

This synthetic route has been utilized to prepare not only this compound but also other naturally occurring β-triketones, including isoleptospermone (B608133) and papuanone, by varying the carboxylic acid used in the initial acylation step. acs.orgnih.gov

Semi-Synthetic Derivatization from Natural Precursors

This compound is a naturally occurring compound that can be isolated from various plant sources, particularly from essential oils of the Myrtaceae family, such as Manuka oil. google.com The availability of this compound from these natural sources opens up the possibility of using it as a starting material for the synthesis of new derivatives through semi-synthetic approaches. This strategy is a common practice in medicinal chemistry for the modification of bioactive natural products to enhance their properties. mdpi.com

The chemical modification of natural this compound can involve various reactions targeting its functional groups. For instance, the hydroxyl group of its enol tautomer can be a site for derivatization. The general principle involves isolating the natural product and then subjecting it to chemical reactions to introduce new functional groups or modify existing ones. This can lead to the creation of novel compounds with potentially improved biological activities or different pharmacological profiles.

A well-known example of this approach within the β-triketone family is the development of the commercial herbicide mesotrione (B120641) from the natural product leptospermone (B1674756), a compound structurally similar to this compound. wikipedia.org This demonstrates the potential of using natural β-triketones as scaffolds for creating valuable new molecules. The process for this compound would similarly involve its extraction and purification, followed by targeted chemical modifications. google.com

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogs of a bioactive molecule like this compound are crucial for understanding its structure-activity relationship (SAR). SAR studies help to identify the key structural features of a molecule that are responsible for its biological activity. For this compound and related β-triketones, SAR studies have been particularly important in the context of their herbicidal properties, which are due to the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).

Research in this area has shown that modifications to the acyl side chain of the β-triketone ring can have a significant impact on the compound's potency. For example, the size and lipophilicity of this side chain are critical factors influencing the inhibitory activity against HPPD. By synthesizing a series of this compound analogs with different side chains, researchers can systematically investigate how these changes affect the biological activity.

The design of these analogs can be guided by computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, which aims to correlate the chemical structure of compounds with their biological activity. The synthesis of these designed analogs would then follow similar synthetic routes as the total synthesis of this compound, employing different carboxylic acids in the initial acylation step to introduce the desired side-chain variations. The biological evaluation of these synthesized analogs provides valuable data for building and refining SAR models.

Development of Novel Methodologies for this compound Analog Libraries

The discovery of new bioactive compounds often relies on the screening of large collections of molecules, known as chemical libraries. The development of methodologies for the efficient synthesis of this compound analog libraries is therefore a key area of interest for exploring the full therapeutic potential of this class of compounds. Combinatorial chemistry provides a powerful set of tools for the rapid generation of such libraries. nih.gov

The core β-triketone structure of this compound serves as an excellent scaffold for the creation of a combinatorial library. By systematically varying the substituents at different positions on this scaffold, a large number of diverse analogs can be synthesized. Methodologies for library synthesis can be broadly categorized into two main approaches: split-and-mix synthesis and parallel synthesis. ijpsonline.com

In a split-and-mix approach, a solid support is divided into multiple portions, and a different building block is added to each portion. The portions are then recombined, mixed, and split again for the next reaction step. This process allows for the creation of a vast number of compounds in a relatively small number of steps. ijpsonline.com

In parallel synthesis, individual compounds are synthesized in separate reaction vessels, often on a microplate format. This method produces smaller, more focused libraries where the structure of each compound is known without the need for deconvolution. nih.gov

The development of novel synthetic methodologies, potentially including automated synthesis platforms, would facilitate the high-throughput synthesis of this compound analog libraries. These libraries could then be screened against a variety of biological targets to identify new lead compounds for drug discovery. routledge.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Flavesone

Correlating Specific Structural Motifs with Biological Activities in In Vitro Models

Studies on Flavesone and related β-triketones have explored the correlation between specific structural motifs and biological activities, particularly their inhibitory effects on p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target in herbicides. Research indicates that the size and lipophilicity of the side chain attached to the triketone ring structure can significantly affect the potency of these compounds against HPPD. researchgate.netusda.gov Bulky substituents on the triketone ring may hinder binding to the enzyme, reducing inhibitory activity. usda.govusda.gov

While specific in vitro data exclusively for this compound's structural motifs and their correlation with a wide range of biological activities is not extensively detailed in the provided search results beyond its HPPD inhibitory action and general mention of antibacterial and antifungal properties nznativehoney.com, broader studies on flavonoids (a different class of compounds but often studied using similar SAR methodologies) highlight the importance of various structural features. For instance, in flavones and flavonols, the presence and position of hydroxyl groups and the C2-C3 double bond in conjugation with a 4-carbonyl group are crucial for antioxidant activity. mdpi.commdpi.com Similarly, specific substitutions on the A and B rings of flavonoids have been linked to neurodifferentiation, antioxidant, and anti-inflammatory activities in in vitro models. mdpi.com These examples from related compound classes illustrate the general principles applied in correlating structural motifs with biological activities, principles that are also relevant to the study of this compound and its derivatives.

Identification of Pharmacophore Models for this compound and its Derivatives

Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger its biological response. While a specific pharmacophore model solely for this compound was not explicitly detailed in the search results, pharmacophore modeling has been applied to related compound classes, such as flavone (B191248) derivatives binding to the benzodiazepine (B76468) site of the GABA(A) receptor and anti-HBV flavonols. nih.govnih.gov These studies demonstrate the methodology, which involves identifying key features like hydrogen bond acceptors and donors, hydrophobic centers, and aromatic rings critical for binding and activity. nih.govnih.govplos.org For β-triketones like this compound, pharmacophore models aimed at understanding their interaction with HPPD would likely emphasize features enabling chelation with the active site metal ion and interactions with surrounding amino acid residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop predictive models that correlate the biological activity of compounds with their molecular descriptors. These models can then be used to predict the activity of new, untested derivatives. QSAR studies have been conducted on various classes of compounds, including flavonoids, to understand their activity against targets like p56lck tyrosine kinase and pancreatic lipase. nih.govmdpi.com These studies often utilize molecular descriptors related to properties such as hydration energy, lipophilicity (logP), and topological indices. nih.govnih.gov

While specific published QSAR models specifically for this compound were not prominently found, QSAR methodologies have been applied to natural sesquiterpenes, including cyclic β-triketones like this compound, to study their repellent activity against mosquitoes. researchgate.net These QSAR models utilize molecular topology and multilinear regression analysis to correlate molecular parameters with activity. researchgate.net Another study involving β-triketones and their HPPD inhibitory activity utilized computer modeling methods such as conformational molecular field analysis (CoMFA) and hydropathic interaction (HINT) to analyze the structure-activity relationship, which are techniques often employed in QSAR studies. usda.govusda.gov These computational approaches help determine the steric and electrostatic contributions of the molecules to their inhibitory activity and analyze hydrophobic interactions. usda.gov

Impact of Stereochemistry and Substituent Effects on this compound's Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its biological activity by affecting how it interacts with chiral biological targets like enzymes and receptors. nih.gov Substituent effects, the influence of chemical groups attached to the core structure, also play a critical role by altering the electronic and steric properties of the molecule. nih.govnih.gov

For this compound, which can exist as different stereoisomers nii.ac.jp, the specific stereochemical configuration is likely to impact its interactions with biological targets, such as the active site of HPPD. While detailed studies on the stereochemistry of this compound and its direct impact on activity were not extensively covered in the search results, related work on flavanols has shown that stereochemical configuration profoundly influences their uptake, metabolism, and in vivo biological activity, such as vasodilatory responses. nih.gov This underscores the general principle that stereochemistry is a critical determinant of biological interaction for chiral molecules like this compound.

Regarding substituent effects, research on β-triketones, including this compound, has shown that the nature and position of substituents on the ring structure and the characteristics of the side chain modulate their inhibitory activity against HPPD. researchgate.netusda.govusda.gov Bulky substituents on the ring can lead to reduced activity, while the length and lipophilicity of the aliphatic tail also play a role. usda.govusda.gov Studies on other compound classes, such as xanthene derivatives and benzylic inhibitors, further illustrate how substituents can tune biological properties by affecting intermolecular interactions, inducing local dipole moments, and altering electron density, all of which influence binding to target proteins. nih.govnih.gov These principles are applicable to understanding how different substituents on the this compound scaffold would affect its interactions and activities.

Computational and in Silico Investigations of Flavesone

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding affinity and interaction modes of a ligand (such as Flavesone) with a biological target, typically a protein. Molecular docking explores the possible binding orientations (poses) of a ligand within a protein's active site and estimates the binding energy. mdpi.com Molecular dynamics simulations provide a more dynamic view, simulating the movement of the ligand and protein over time to assess the stability of the complex and capture conformational changes. mdpi.commdpi.comnih.gov

For compounds related to this compound, such as other flavonoids and beta-triketones, these methods have been applied to investigate interactions with various protein targets, including enzymes in metabolic pathways and proteins involved in viral infections. For instance, in silico docking studies have been conducted on beta-triketones, including this compound, to explore their potential inhibitory activity against p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme in the tyrosine catabolism pathway. usda.govpatsnap.com These studies suggest that the inhibitory activity of these compounds may be related to their interaction with HPPD. patsnap.com Another study mentioned the in silico docking of this compound with COX-2, although the primary focus was on a different compound. pensoft.net While these mentions indicate that molecular docking has been applied to this compound, detailed data on specific binding energies, interaction types, and residues involved from these studies were not extensively available in the search results.

Molecular dynamics simulations are often used to complement docking studies by providing insights into the stability and dynamic behavior of the ligand-protein complex over time. mdpi.commdpi.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the protein-ligand system. mdpi.commdpi.com While these methods are commonly applied to flavonoid-protein interactions mdpi.commdpi.comnih.gov, specific molecular dynamics simulation data for this compound binding to any target were not detailed in the provided information.

The application of molecular docking and dynamics simulations to this compound could involve:

Identifying potential biological targets based on its structural similarity to known bioactive compounds.

Predicting the binding pose and affinity of this compound to these targets.

Simulating the dynamic behavior of the this compound-target complex to assess its stability and identify key interactions.

Computational MethodApplication to this compound (Specific Findings)General Application to Flavonoids/Beta-triketones (Based on Search Results)
Molecular DockingExplored for inhibition of HPPD and interaction with COX-2. usda.govpatsnap.compensoft.netPredicting binding to various targets (e.g., PI3K-AKT, SARS-CoV-2 proteins, neuraminidase, β-catenin, α-Glucosidase). researchgate.netmdpi.comnih.govnih.govnih.gov
Molecular Dynamics SimulationsSpecific detailed data for this compound not found in provided results.Assessing stability and dynamics of ligand-protein complexes, analyzing conformational changes. mdpi.commdpi.commdpi.comnih.govnih.gov

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Conformational Analysis and Reactivity

Quantum Mechanical (QM) and Molecular Mechanics (MM) calculations are fundamental computational chemistry tools used to study the electronic structure, geometry, conformational preferences, and reactivity of molecules. niscair.res.inmdpi.comamazon.comnih.gov MM methods use classical physics to approximate the potential energy of a molecule based on force fields, which is computationally less expensive and suitable for large systems and conformational sampling. mdpi.comnih.gov QM methods, such as Density Functional Theory (DFT), solve the electronic Schrödinger equation to provide a more accurate description of electronic distribution, bonding, and reactivity, particularly for smaller systems or specific regions of interest. chemrxiv.orgchemrxiv.orgamazon.comnih.govucl.ac.ukdiva-portal.org QM/MM approaches combine the strengths of both methods, treating a crucial part of a large system with QM and the rest with MM. niscair.res.inresearchgate.net

Conformational analysis aims to identify the stable three-dimensional structures (conformers) of a molecule and their relative energies. upenn.edudrugdesign.orgresearchgate.net This is crucial for understanding a molecule's flexibility and how it might interact with targets. While conformational analysis using quantum chemical calculations has been performed on flavone (B191248) and related compounds nih.govucl.ac.ukupenn.edu, specific computational studies detailing the conformational landscape of this compound were not found in the provided search results. Given that this compound is a beta-triketone with a cyclohexanetrione core and an isobutyryl group, its conformational flexibility would involve rotations around single bonds and potential puckering of the six-membered ring.

Reactivity studies using computational methods can predict how a molecule will behave in chemical reactions, identifying reactive sites and transition states. DFT calculations, for instance, can be used to compute reactivity parameters such as chemical potential, hardness, softness, and electrophilicity index. chemrxiv.orgchemrxiv.org These parameters provide insights into a molecule's propensity to donate or accept electrons and participate in various reactions. While DFT studies on the reactivity of flavone have been reported chemrxiv.orgchemrxiv.org, specific computational studies on the reactivity of this compound were not detailed in the search results. General chemical reactions like oxidation, reduction, and substitution are known for beta-triketones , and computational methods could be used to explore the mechanisms and energetics of these reactions for this compound.

Computational MethodApplication to this compound (Specific Findings)General Application to Flavonoids/Related Compounds (Based on Search Results)
Quantum Mechanical (QM) Calculations (e.g., DFT)Specific detailed data for this compound not found in provided results.Studying electronic structure, geometry optimization, vibrational frequencies, and reactivity parameters (e.g., for flavone). chemrxiv.orgchemrxiv.orgnih.govniscair.res.inmdpi.comamazon.comnih.govnih.govucl.ac.ukdiva-portal.orgupenn.eduresearchgate.netbrazilianjournals.com.br
Molecular Mechanics (MM) CalculationsSpecific detailed data for this compound not found in provided results.Conformational analysis and sampling for larger molecules. mdpi.comnih.gov
QM/MM CalculationsSpecific detailed data for this compound not found in provided results.Studying large biological systems where a region requires QM treatment. niscair.res.inresearchgate.net
Conformational AnalysisSpecific detailed data for this compound not found in provided results.Identifying stable conformers and their energies for flavonoids and other molecules. nih.govnih.govucl.ac.ukupenn.edudrugdesign.orgresearchgate.net
Reactivity StudiesGeneral reaction types mentioned , but specific computational studies not detailed.Predicting reactive sites and parameters (e.g., for flavone). chemrxiv.orgchemrxiv.org

Pharmacokinetic and Pharmacodynamic Modeling in Pre-clinical Computational Systems

In silico pharmacokinetic (PK) and pharmacodynamic (PD) modeling are computational approaches used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound and to model the relationship between drug exposure and its pharmacological effect. nih.govresearchgate.netresearchgate.netscienceopen.commdpi.comresearchgate.netnih.govnih.govfrontiersin.orgplos.orgbiosolveit.de These predictions are valuable in the pre-clinical stage of drug development to assess the drug-likeness and potential in vivo behavior of a compound. nih.govresearchgate.netmdpi.com

In silico ADMET studies typically predict parameters such as intestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity endpoints. nih.govmdpi.comresearchgate.netscienceopen.commdpi.com These predictions are often based on the compound's chemical structure and can utilize various computational tools and databases. mdpi.comresearchgate.netmdpi.com For flavone analogues, in silico pharmacokinetic studies have predicted properties like high intestinal absorption and permeability by Caco-2 cells. researchgate.netscienceopen.com They have also indicated potential inhibition of certain cytochrome P450 enzymes. researchgate.netscienceopen.com

PK/PD modeling aims to establish a quantitative link between the concentration of a drug at the site of action and the resulting pharmacological effect over time. researchgate.netresearchgate.netnih.govfrontiersin.orgplos.orgbiosolveit.de These models can range from simple empirical models to more complex mechanism-based models that incorporate details of the biological system and drug action. researchgate.netresearchgate.netfrontiersin.orgplos.org PK/PD modeling can be used to predict dose-response relationships and simulate potential outcomes in pre-clinical systems. researchgate.netresearchgate.netplos.org

While in silico pharmacokinetic and toxicological studies have been conducted on flavone analogues nih.govresearchgate.netscienceopen.commdpi.com, specific in silico ADMET predictions or PK/PD modeling results for this compound were not found in the provided search results. Applying these methods to this compound would involve predicting its ADMET profile based on its beta-triketone structure and potentially developing PK/PD models if in vitro or in vivo pharmacological data become available.

In Silico MethodApplication to this compound (Specific Findings)General Application to Flavonoids/Related Compounds (Based on Search Results)
Pharmacokinetic (PK) Modeling / ADMET PredictionSpecific detailed data for this compound not found in provided results.Predicting absorption, distribution, metabolism, excretion, and toxicity properties (e.g., intestinal absorption, BBB permeability, CYP interactions) for flavone analogues. nih.govmdpi.comresearchgate.netscienceopen.commdpi.comnih.gov
Pharmacodynamic (PD) ModelingSpecific detailed data for this compound not found in provided results.Modeling dose-response relationships and predicting drug effects in pre-clinical systems. researchgate.netresearchgate.netnih.govfrontiersin.orgplos.orgbiosolveit.de

Ligand-Based and Structure-Based Design Approaches Utilizing this compound Scaffolds

Ligand-based drug design (LBDD) and structure-based drug design (SBDD) are two major strategies in computer-aided drug discovery. LBDD relies on the knowledge of existing active molecules (ligands) to design new compounds with similar biological activity, particularly when the 3D structure of the biological target is unknown. nih.govnih.gov Methods in LBDD include pharmacophore modeling, QSAR (Quantitative Structure-Activity Relationship), and molecular similarity analysis. nih.govresearchgate.net SBDD, on the other hand, utilizes the 3D structure of the biological target to design molecules that can bind to it with high affinity and specificity. nih.govresearchgate.net Techniques used in SBDD include molecular docking, de novo design, and fragment-based design. researchgate.net

Flavones, as a class of compounds, are considered important scaffolds in drug discovery due to their diverse biological activities. nih.govnih.gov Their core structure can be modified to generate new derivatives with improved properties. nih.govnih.gov The concept of "scaffold hopping" in drug design involves replacing the core scaffold of a molecule while retaining its desired biological activity, often to improve pharmacokinetic properties or overcome intellectual property issues. nih.govresearchgate.net

This compound, with its unique beta-triketone structure, could potentially serve as a scaffold for designing new compounds with desired biological activities. This would involve utilizing computational approaches to design and evaluate derivatives based on the this compound core. In a ligand-based approach, if a set of this compound derivatives with known activity were available, QSAR models could be built to identify the structural features important for activity. In a structure-based approach, if the 3D structure of a target protein for this compound were known, computational methods could be used to design this compound analogues that fit optimally into the binding site and maximize favorable interactions.

While the search results highlight the importance of flavone scaffolds in drug design nih.govnih.gov and describe LBDD and SBDD methodologies nih.govnih.govresearchgate.netresearchgate.net, there were no specific studies detailed that explicitly utilized this compound as a scaffold in a drug design campaign using computational approaches in the provided information. However, given its natural occurrence and reported biological relevance as a beta-triketone, this compound represents a potential scaffold for future computational drug design efforts.

Advanced Analytical Methodologies for Flavesone Research

High-Performance Liquid Chromatography (HPLC) for Isolation, Separation, and Quantification in Complex Biological Matrices

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of flavesone in intricate biological samples. Its high resolution and sensitivity enable the effective isolation, separation, and quantification of this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase, which is well-suited for separating moderately polar compounds like this compound.

Method validation is a critical aspect of quantitative HPLC analysis. Key parameters include linearity, which is typically established over a concentration range of 1–100 µg/mL with a correlation coefficient (R²) of ≥ 0.99. Recovery rates, determined by spiking known concentrations of this compound into matrices such as plasma, generally fall within the 85–115% range. The limit of detection (LOD) for HPLC with UV-Vis detection is often around 0.1 µg/mL. To mitigate the influence of sample constituents on quantification, the use of matrix-matched calibration standards is essential.

The selection of the stationary and mobile phases is tailored to the specific properties of this compound and the sample matrix. Gradient elution, where the mobile phase composition is altered during the analysis, is frequently used to achieve optimal separation of this compound from other components in the extract.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. The mass spectrometer then separates the ionized fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating a top peak at a mass-to-charge ratio (m/z) of 252, which corresponds to the molecular ion. nih.gov The second and third highest peaks are observed at m/z 139. nih.gov The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is reported as 1546 on a semi-standard non-polar column. nih.gov For quantitative studies, the limit of detection (LOD) for GC-MS can be as low as 0.05 µg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide detailed information about the chemical environment of individual atoms.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environments.

Mass Spectrometry (MS and MS/MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound with high accuracy. impactanalytical.com The molecular formula of this compound is C₁₄H₂₀O₄, corresponding to a molecular weight of 252.31 g/mol . nih.govnist.gov High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the this compound molecule. nih.govmdpi.commdpi.com In this technique, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragment ions. mdpi.com The resulting fragmentation pattern provides valuable structural information and can be used to differentiate this compound from other structurally similar compounds. nih.govnih.govresearchgate.net The analysis of these fragmentation patterns, often involving retro-Diels-Alder reactions for cyclic structures, is a key aspect of structural confirmation. nih.govscielo.br

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₄H₂₀O₄ nih.govnist.gov
Molecular Weight252.31 g/mol nih.govnist.gov
Top Peak (m/z)252 nih.gov
2nd Highest Peak (m/z)139 nih.gov

Spectroscopic Methods (e.g., UV-Vis, IR, Circular Dichroism) for Characterizing Molecular Interactions and Purity

A variety of spectroscopic techniques are utilized to assess the purity of this compound and to study its molecular interactions.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. Flavones and related compounds typically exhibit two main absorption bands in the UV-Vis spectrum. nih.govmedwinpublishers.com Band I, usually in the 300–380 nm range, is associated with the cinnamoyl system, while Band II, between 240–280 nm, corresponds to the benzoyl system. nih.govmedwinpublishers.comsemanticscholar.org The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands for carbonyl groups (C=O) and carbon-carbon double bonds (C=C) are expected in the IR spectrum of this compound.

Circular Dichroism (CD): For chiral molecules, circular dichroism spectroscopy can be used to determine the absolute configuration of enantiomers. nih.govnih.gov While this compound itself is not chiral, this technique is highly relevant for the analysis of chiral derivatives or related chiral compounds. nih.govnih.gov

Advanced Imaging Techniques for Cellular Localization and Distribution Studies (In Vitro/Ex Vivo)

Advanced imaging techniques are employed to visualize the subcellular localization and distribution of this compound in in vitro and ex vivo models. These methods are crucial for understanding the compound's mechanism of action at a cellular level. Techniques such as fluorescence microscopy, often using fluorescently labeled derivatives of this compound, can provide spatial information about its accumulation within cells and tissues. These studies help to identify potential cellular targets and to correlate the compound's distribution with its biological activity.

Ecological and Environmental Research Contexts of Flavesone

Role of Flavesone in Plant-Insect Interactions and Defense Mechanisms

This compound, as a beta-triketone, exhibits insecticidal properties and plays a role in the defense mechanisms of the plants that produce it. Plant secondary metabolites, such as flavonoids and beta-triketones, are known to be involved in protecting plants against herbivorous insects. nih.govmdpi.comnih.gov These compounds can deter feeding, affect insect growth and development, and even cause mortality. nih.govmdpi.com

Studies have indicated that this compound is effective against certain insect pests, including insecticide-resistant strains, suggesting a distinct mode of action compared to some conventional insecticides. businesswire.comgoogle.com Its potential has been evaluated against specific agricultural pests like the green peach aphid (Myzus persicae) and the Russian wheat aphid (Diuraphis noxia), demonstrating effectiveness in causing mortality. google.com

This compound as a Signaling Molecule in Inter-species Communication within Ecosystems

Within ecosystems, plant-derived compounds, including those found in essential oils where this compound is present, can function as signaling molecules. researchgate.net These volatile organic compounds can mediate interactions between different species. For instance, plant volatile emissions can attract the natural enemies of herbivores, thereby indirectly benefiting the plant by reducing herbivore pressure. researchgate.net

Allelochemicals, a broad category encompassing many plant secondary metabolites like this compound, are known to influence interactions among organisms. tandfonline.com These chemical signals can affect the behavior, growth, and survival of neighboring plants, microorganisms, and insects, contributing to the intricate communication networks within ecological communities. While research specifically detailing this compound's role as a direct signaling molecule in complex inter-species communication is ongoing, its presence in volatile plant emissions and its biological activity suggest a potential contribution to these ecological interactions.

Environmental Distribution, Persistence, and Degradation Pathways of this compound in Natural Systems

This compound is introduced into the environment primarily through its natural production in certain plant species. nih.govwikidata.org As a plant-derived compound, its initial distribution is linked to the habitats where these plants grow, such as in parts of Australia and New Zealand where Leptospermum species are found. nih.gov

The environmental fate of a chemical compound, including its distribution, persistence, and degradation, is influenced by its physical and chemical properties. Key properties relevant to environmental behavior include water solubility and the octanol-water partition coefficient (logP). This compound has an estimated water solubility of 2.242 mg/L at 25 °C and an estimated logP of 2.510. thegoodscentscompany.com These values provide initial insights into how this compound might partition between different environmental compartments like water and organic matter. epa.govitrcweb.org

The persistence and degradation of organic compounds in natural systems are governed by various processes, including biodegradation by microorganisms and photodegradation by sunlight. researchgate.netbattelle.orgpjoes.com While specific studies on the degradation pathways of this compound were not extensively detailed in the provided information, general principles of environmental chemistry suggest that factors such as microbial activity, temperature, and exposure to light can influence the breakdown of organic molecules in soil and water. researchgate.netbattelle.orgpjoes.comeuropa.eu Research on the environmental fate of chemicals often involves assessing their half-life in different media and their potential for bioaccumulation. nih.govnih.gov Further research would be needed to specifically elucidate the persistence and degradation dynamics of this compound under various environmental conditions.

Impact of Environmental Factors (e.g., stress, light) on this compound Production in its Natural Sources

The production of secondary metabolites in plants, including compounds like this compound, can be influenced by a variety of environmental factors. These factors encompass seasonal variations, the presence of herbivores, temperature fluctuations, the plant's reproductive stage, the age of its leaves, and general growing conditions. nih.gov

Environmental stress, such as drought, extreme temperatures, and ultraviolet radiation, can significantly impact the levels of secondary metabolites in plants. The response can vary, leading to either an increase or a decrease in compound production depending on the specific stressor, its intensity, and the genetic makeup of the plant. mdpi.com For example, high light stress is known to induce the synthesis of protective compounds in plants, such as antioxidants. nih.govmdpi.com

However, the impact of specific environmental factors on this compound production can differ depending on the plant species and the nature of the stress. In one study focusing on Leptospermum scoparium, short-term water stress and variations in nitrogen, phosphorus, and light levels over a three-month period did not appear to significantly alter the density of oil glands or the specific oil yield from newly formed leaves. researchgate.net This suggests that while environmental factors generally influence secondary metabolism, the production of specific compounds like this compound in certain plant species may be more robust to some environmental fluctuations than others. Further targeted research is needed to fully understand how various environmental stressors quantitatively and qualitatively affect this compound production in its natural sources.

Flavesone As a Research Probe and Chemical Biology Tool

Utilization of Flavesone in Target Validation and Deconvolution Studies for Biological Processes

Target validation is a critical step in drug discovery and chemical biology, confirming that modulating a specific protein or pathway produces a desired biological effect nih.govnih.gov. Target deconvolution, on the other hand, is the process of identifying the molecular targets of a bioactive compound, particularly when the initial discovery is based on a phenotypic screen nih.govnih.govbiognosys.com. This compound's known biological activities, such as its presence in insecticidal products researchgate.netbio-gene.com.au, suggest its interaction with specific biological targets. Research indicates that other natural β-triketones, like leptospermone (B1674756), are potent inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD) in plants researchgate.netusda.gov. While one study found this compound was not active against HPPD researchgate.net, its presence alongside other bioactive triketones in natural sources implies potential interactions with other biological molecules. The use of this compound in target validation and deconvolution studies could involve employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the proteins or pathways it directly interacts with nih.govbiognosys.com. Combining experimental strategies is often necessary for successful target deconvolution nih.gov.

Application of this compound as a Scaffold for Rational Design Initiatives in Chemical Biology (e.g., library synthesis)

The core structure of a bioactive molecule can serve as a scaffold for the rational design and synthesis of chemical libraries nih.govnih.govrsc.orgfrontiersin.org. This approach involves modifying the scaffold with different chemical groups to generate a library of analogs with varied properties, which can then be screened for enhanced activity, selectivity, or altered biological function nih.govrsc.org. The β-triketone structure of this compound presents an interesting scaffold for such initiatives. Rational design in chemical biology aims to create molecules with predictable properties and functions nih.govrsc.orgfrontiersin.org. By using this compound as a starting point, researchers could synthesize libraries of related β-triketones or molecules incorporating the this compound core to explore the structural requirements for specific biological activities. This could lead to the identification of novel chemical probes or lead compounds with improved characteristics. The synthesis of diverse compound libraries is a common strategy in chemical biology and drug discovery nih.govnih.govfrontiersin.orgchimia.ch.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Flavesone in complex biological matrices?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Gas Chromatography-Mass Spectrometry (GC-MS) are widely validated for this compound quantification. Key validation parameters include:

  • Linearity (R² ≥ 0.99 in 1–100 µg/mL range),
  • Recovery rates (85–115% in spiked plasma samples),
  • Limit of Detection (LOD) (0.1 µg/mL for HPLC; 0.05 µg/mL for GC-MS).
  • Ensure matrix-matched calibration to account for interference from proteins or lipids .

Q. Which spectroscopic techniques are critical for confirming this compound’s structural purity and stereochemical configuration?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm functional groups and stereochemistry (e.g., coupling constants for chiral centers).
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify carbonyl (C=O) and hydroxyl (O-H) stretches (e.g., 1680–1720 cm⁻¹ for α,β-unsaturated ketones).
  • X-Ray Crystallography : Resolve absolute configuration for novel derivatives. Cross-validate with computational methods (e.g., density functional theory) .

Q. What in vitro assays are most reliable for preliminary assessment of this compound’s antioxidant properties?

  • Methodological Answer :

  • DPPH Radical Scavenging Assay : Measure IC₅₀ values under controlled pH (7.4) and temperature (37°C).
  • ORAC (Oxygen Radical Absorbance Capacity) : Quantify area-under-the-curve fluorescence decay.
  • Include positive controls (e.g., ascorbic acid) and account for solvent interference (e.g., DMSO ≤ 1% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer :

  • Variable Control : Standardize cell lines (e.g., HepG2 vs. RAW264.7), culture conditions (e.g., serum-free media), and exposure times.
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathway-specific responses (e.g., Nrf2/ARE vs. NF-κB).
  • Meta-Analysis : Apply weighted z-score methods to reconcile conflicting IC₅₀ values, adjusting for assay sensitivity and publication bias .

Q. What experimental design frameworks (e.g., PICOT, FINER) optimize reproducibility in pharmacological studies of this compound?

  • Methodological Answer :

  • PICOT Framework :
  • P opulation: Primary human hepatocytes,
  • I ntervention: this compound (10–100 µM),
  • C omparison: Silymarin (positive control),
  • O utcome: Reduction in ALT/AST levels,
  • T ime: 48-hour exposure.
  • FINER Criteria : Ensure feasibility (e.g., compound solubility in PBS), novelty (e.g., synergy with existing therapies), and ethical rigor (e.g., IRB approval for human cell use) .

Q. How should multi-omics integration be approached to elucidate this compound’s mechanism of action in chronic inflammation?

  • Methodological Answer :

  • Transcriptomics : Identify differentially expressed genes (e.g., COX-2, TNF-α) via RNA-seq (FDR ≤ 0.05).
  • Proteomics : Use LC-MS/MS to quantify cytokine secretion (e.g., IL-6, IL-1β).
  • Metabolomics : Apply untargeted GC-TOF-MS to map arachidonic acid pathway perturbations.
  • Integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to prioritize hub targets .

Key Recommendations

  • Experimental Reproducibility : Adopt open-access protocols (e.g., protocols.io ) for this compound synthesis and bioassays .
  • Data Transparency : Publish raw spectral data and dose-response curves in supplementary materials .
  • Ethical Compliance : Document IRB/IACUC approvals for biological samples in all publications .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.